Cas no 139938-00-4 (Boc-α-Me-DL-Val-OH)
Boc-α-Me-DL-Val-OH Chemical and Physical Properties
Names and Identifiers
-
- Valine,N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
- 2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- BOC-ALPHA-ME-DL-VAL-OH
- BOC-ALPHA-METHYL-DL-VAL-OH,
- Boc-a-Me-DL-Val-OH
- Boc-α-Me-DL-Val-OH
- Boc-α-methyl-DL-Valine
- Z1200998487
- Boc-a-methyl-DL-Valine
- Boc--Me-DL-Val-OH
- Boc-alpha-Me-DL-Val-OH, AldrichCPR
- EN300-842305
- 2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid
- AKOS013464347
- 139938-00-4
- Boc-alpha-methyl-DL-Val-OH
- N-(tert-Butoxycarbonyl)-3-methylisovaline
- CS-0262907
- N-[(1,1-Dimethylethoxy)carbonyl]-2-methylvaline
- DTXSID10562604
- SCHEMBL3528810
- MFCD00798615
- 2-(Boc-amino)-2,3-dimethylbutanoic acid
- G28985
- DS-000181
- Boc-alpha-methyl-DL-Valine
-
- MDL: MFCD01632039
- Inchi: 1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14)
- InChI Key: MXPBQQXWXZWBMK-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)O)(C)C(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 231.14713
- Monoisotopic Mass: 231.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Color/Form: No data available
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- PSA: 75.63
- Vapor Pressure: Not available
Boc-α-Me-DL-Val-OH Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 22
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Boc-α-Me-DL-Val-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B630093-50mg |
Boc-α-Me-DL-Val-OH |
139938-00-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B630093-100mg |
Boc-α-Me-DL-Val-OH |
139938-00-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B630093-500mg |
Boc-α-Me-DL-Val-OH |
139938-00-4 | 500mg |
$ 135.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | K24792-5g |
Valine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl- |
139938-00-4 | 99% | 5g |
$655 | 2024-06-08 | |
| 1PlusChem | 1P001CAL-250mg |
Valine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl- |
139938-00-4 | 99% | 250mg |
$64.00 | 2025-02-19 | |
| eNovation Chemicals LLC | K24792-1g |
Valine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl- |
139938-00-4 | 99% | 1g |
$195 | 2025-02-19 | |
| eNovation Chemicals LLC | K24792-5g |
Valine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl- |
139938-00-4 | 99% | 5g |
$590 | 2025-02-19 | |
| 1PlusChem | 1P001CAL-5g |
Valine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl- |
139938-00-4 | 95% | 5g |
$390.00 | 2025-02-19 | |
| 1PlusChem | 1P001CAL-2.5g |
Valine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl- |
139938-00-4 | 95% | 2.5g |
$233.00 | 2025-02-19 | |
| 1PlusChem | 1P001CAL-10g |
Valine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl- |
139938-00-4 | 95% | 10g |
$727.00 | 2025-02-19 |
Boc-α-Me-DL-Val-OH Suppliers
Boc-α-Me-DL-Val-OH Related Literature
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on Boc-α-Me-DL-Val-OH
Introduction to Boc-α-Me-DL-Val-OH (CAS No. 139938-00-4) in Modern Chemical Biology
The compound Boc-α-Me-DL-Val-OH, identified by its Chemical Abstracts Service number CAS No. 139938-00-4, is a significant derivative in the field of chemical biology, particularly in the synthesis of peptidomimetics and protease inhibitors. This compound, featuring a protected amino group and an α-methylated valine residue, has garnered attention for its utility in drug development and molecular recognition studies.
Peptidomimetics represent a crucial class of pharmacological agents designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability and rapid degradation. The introduction of non-natural amino acids, such as the α-methylated valine derivative, enhances the structural stability and binding affinity of these mimetics. The Boc (tert-butoxycarbonyl) protecting group on the amino terminus ensures selective reactivity, allowing for controlled peptide synthesis under mild conditions.
Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of Boc-α-Me-DL-Val-OH in designing novel therapeutic agents. Studies have demonstrated that the α-methyl group can influence the conformational flexibility of peptides, thereby modulating their interactions with biological targets. This has been particularly relevant in the development of protease inhibitors, where precise control over substrate specificity is essential for efficacy.
In clinical research, derivatives of Boc-α-Me-DL-Val-OH have been explored for their potential in treating various diseases, including cancer and infectious disorders. For instance, modifications to this scaffold have led to the discovery of compounds that exhibit inhibitory activity against viral proteases, contributing to the development of antiviral therapies. The versatility of this building block allows chemists to fine-tune its properties for specific applications, making it a valuable tool in medicinal chemistry.
The synthesis of Boc-α-Me-DL-Val-OH involves multi-step organic transformations, requiring precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies, such as continuous flow chemistry and biocatalysis, have improved the efficiency of these processes. These innovations not only reduce production costs but also minimize waste generation, aligning with sustainable chemistry principles.
The role of Boc-α-Me-DL-Val-OH extends beyond drug development into academic research. Its use as a substrate in enzymatic studies has provided insights into the mechanisms of amino acid metabolism and proteolytic enzymes. Such research contributes to our understanding of fundamental biological processes and aids in the identification of novel therapeutic targets.
Future directions in the study of Boc-α-Me-DL-Val-OH may include exploring its applications in nanotechnology and materials science. The ability to incorporate this compound into functional materials could lead to breakthroughs in areas such as drug delivery systems and biosensors. By leveraging its unique chemical properties, researchers may uncover new possibilities for interdisciplinary applications.
In summary, Boc-α-Me-DL-Val-OH (CAS No. 139938-00-4) is a versatile compound with significant implications in chemical biology and drug discovery. Its structural features and reactivity make it an indispensable tool for synthetic chemists and biologists alike. As research continues to evolve, the potential applications of this compound are likely to expand, driving innovation across multiple scientific disciplines.
139938-00-4 (Boc-α-Me-DL-Val-OH) Related Products
- 139937-99-8(2-{(tert-butoxy)carbonylamino}-2-ethylbutanoic acid)
- 139937-98-7(2-{(tert-butoxy)carbonylamino}-2-methylbutanoic acid)
- 123254-58-0(Boc-a-Me-D-Gly(Ethyl)-OH)
- 88950-67-8(Cyclopropanecarboxylic acid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-(1-methylethyl)-, trans-)
- 136378-33-1((1S,2S)-1-[(Tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid)
- 1482875-99-9(1-{(tert-butoxy)carbonylamino}-2-methylcyclopentane-1-carboxylic acid)
- 53940-90-2((S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid)
- 151171-11-8(Boc-a-Me-Gly(Ethyl)-OH)
- 88950-66-7(rac-(1R,2R)-1-{(tert-butoxy)carbonylamino}-2-ethylcyclopropane-1-carboxylic acid, cis)
- 88950-65-6((1S,2S)-1-(tert-butoxycarbonylamino)-2-methyl-cyclopropanecarboxylic acid)